molecular formula C6H14O3S B13603694 3-Methanesulfonyl-2,2-dimethylpropan-1-ol

3-Methanesulfonyl-2,2-dimethylpropan-1-ol

Cat. No.: B13603694
M. Wt: 166.24 g/mol
InChI Key: LMUALCLGGHXWNU-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C6H14O3S. It is a sulfonyl-containing alcohol, which makes it a versatile intermediate in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-2,2-dimethylpropan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(CH3)3COH+CH3SO2Cl(CH3)3COSO2CH3+HCl\text{(CH}_3\text{)}_3\text{COH} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{COSO}_2\text{CH}_3 + \text{HCl} (CH3​)3​COH+CH3​SO2​Cl→(CH3​)3​COSO2​CH3​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Methanesulfonic acid.

    Reduction: Methanesulfide or methanethiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methanesulfonyl-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-2,2-dimethylpropan-1-ol involves its reactivity as a sulfonyl-containing alcohol. The methanesulfonyl group is a good leaving group, which facilitates various substitution reactions. The compound can also participate in oxidation and reduction reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Methanesulfonyl-2,2-dimethylpropan-1-amine: Similar structure but contains an amine group instead of a hydroxyl group.

    2,2-Dimethylpropan-1-ol: Lacks the methanesulfonyl group, making it less reactive.

    Methanesulfonic acid: Contains a sulfonic acid group instead of a hydroxyl group.

Uniqueness

3-Methanesulfonyl-2,2-dimethylpropan-1-ol is unique due to its combination of a sulfonyl group and a hydroxyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various chemical processes and applications.

Properties

IUPAC Name

2,2-dimethyl-3-methylsulfonylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-6(2,4-7)5-10(3,8)9/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUALCLGGHXWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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